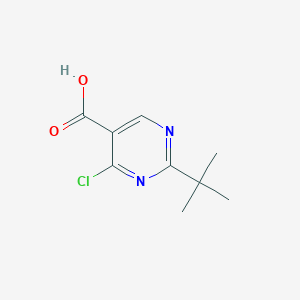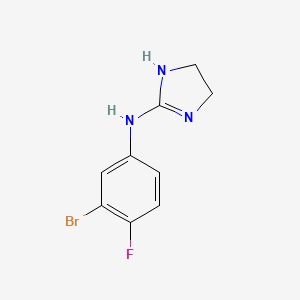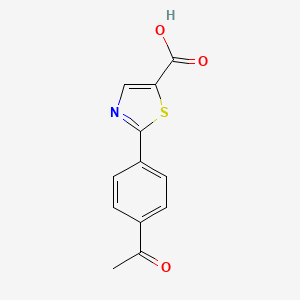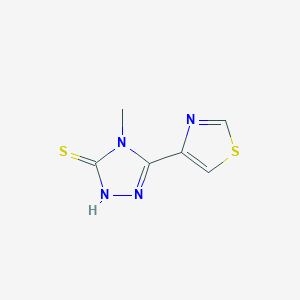
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves the formation of the thiazole and triazole rings through cyclization reactions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole or triazole rings, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.
Uniqueness
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings.
Propriétés
Formule moléculaire |
C6H6N4S2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
4-methyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H6N4S2/c1-10-5(8-9-6(10)11)4-2-12-3-7-4/h2-3H,1H3,(H,9,11) |
Clé InChI |
KEXYMWVSYRMMTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
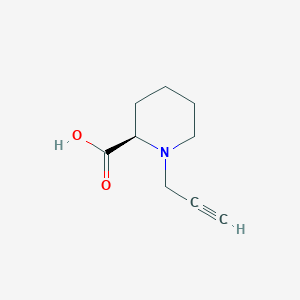
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
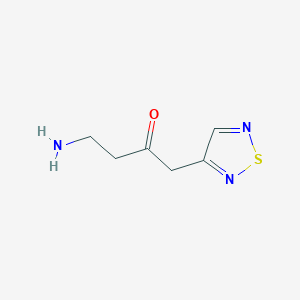

![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
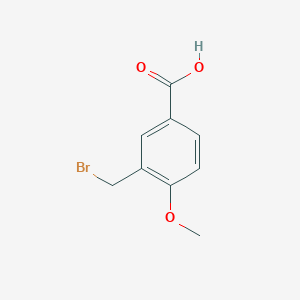
![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)

